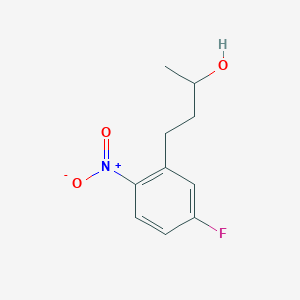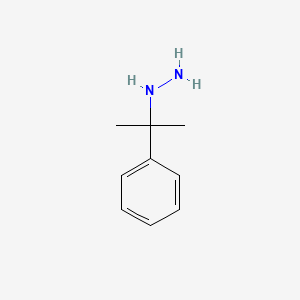
2-Iodocyclopent-2-en-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Iodocyclopent-2-en-1-ol is an organoiodine compound with the molecular formula C5H7IO It is a derivative of cyclopentene, where an iodine atom is attached to the second carbon of the cyclopentene ring, and a hydroxyl group is attached to the first carbon
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Iodocyclopent-2-en-1-ol can be achieved through several methods. One common approach involves the iodination of cyclopentadiene followed by hydroxylation. For instance, cyclopentadiene can be reacted with iodine in the presence of a catalyst to form 2-iodocyclopentadiene. This intermediate can then be subjected to hydroxylation using reagents such as osmium tetroxide (OsO4) or potassium permanganate (KMnO4) to yield this compound .
Industrial Production Methods
Industrial production of this compound typically involves large-scale iodination and hydroxylation processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques to ensure the quality of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
2-Iodocyclopent-2-en-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The iodine atom can be reduced to form cyclopent-2-en-1-ol.
Substitution: The iodine atom can be substituted with other nucleophiles, such as halides, amines, or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include chromium trioxide (CrO3) and pyridinium chlorochromate (PCC).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium iodide (NaI) or potassium thiocyanate (KSCN) under mild conditions.
Major Products Formed
Oxidation: 2-Iodocyclopent-2-en-1-one.
Reduction: Cyclopent-2-en-1-ol.
Substitution: Various substituted cyclopent-2-en-1-ols depending on the nucleophile used.
Applications De Recherche Scientifique
2-Iodocyclopent-2-en-1-ol has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as an intermediate in various organic reactions.
Biology: It is studied for its potential biological activity and as a precursor for bioactive compounds.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use in drug development.
Industry: It is used in the synthesis of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2-Iodocyclopent-2-en-1-ol involves its reactivity due to the presence of the iodine atom and the hydroxyl group. The iodine atom can participate in electrophilic substitution reactions, while the hydroxyl group can undergo oxidation or reduction. These functional groups make the compound versatile in various chemical transformations .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Iodocyclopent-2-en-1-one: Similar structure but with a ketone group instead of a hydroxyl group.
Cyclopent-2-en-1-ol: Lacks the iodine atom, making it less reactive in certain substitution reactions.
2-Bromocyclopent-2-en-1-ol: Similar reactivity but with a bromine atom instead of iodine.
Uniqueness
2-Iodocyclopent-2-en-1-ol is unique due to the presence of both an iodine atom and a hydroxyl group, which confer distinct reactivity patterns. The iodine atom is a good leaving group, making the compound highly reactive in nucleophilic substitution reactions. Additionally, the hydroxyl group allows for further functionalization through oxidation or reduction .
Propriétés
Formule moléculaire |
C5H7IO |
|---|---|
Poids moléculaire |
210.01 g/mol |
Nom IUPAC |
2-iodocyclopent-2-en-1-ol |
InChI |
InChI=1S/C5H7IO/c6-4-2-1-3-5(4)7/h2,5,7H,1,3H2 |
Clé InChI |
BDKCIMVMZRQNQP-UHFFFAOYSA-N |
SMILES canonique |
C1CC(C(=C1)I)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


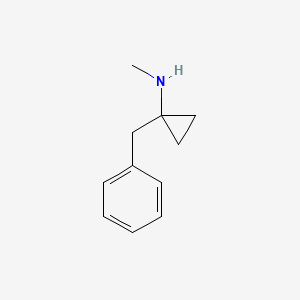
![2-(2-(Piperidin-3-yl)ethyl)-1h-benzo[d]imidazole](/img/structure/B13607233.png)
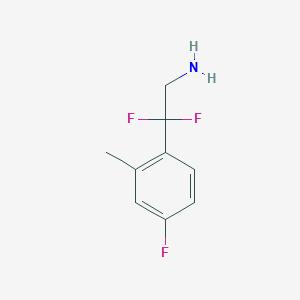
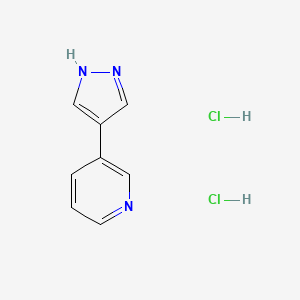
![1-{1,8-Diazaspiro[4.5]decan-1-yl}-2,2-dimethylpropan-1-onehydrochloride](/img/structure/B13607254.png)
![3-Amino-2-(benzo[d][1,3]dioxol-5-yl)propanoic acid](/img/structure/B13607257.png)

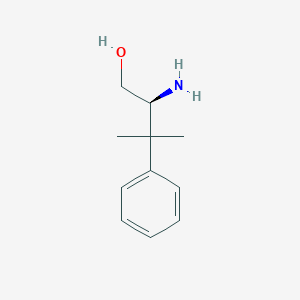
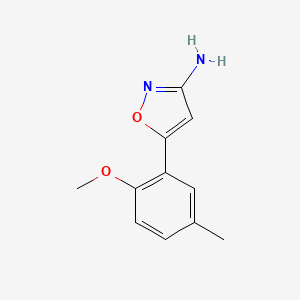
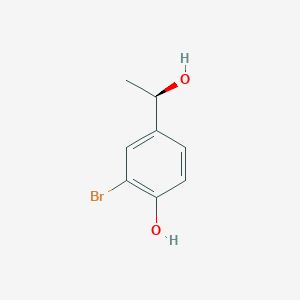
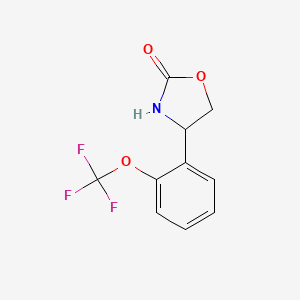
![N-{1-[2-(1H-indol-3-yl)ethyl]piperidin-4-yl}-2-oxabicyclo[2.2.2]octane-1-carboxamide](/img/structure/B13607309.png)
